molecular formula C16H17NO2 B11955864 4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol CAS No. 75241-31-5

4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol

Cat. No.: B11955864
CAS No.: 75241-31-5
M. Wt: 255.31 g/mol
InChI Key: BZTDQYJCKYTHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol is an organic compound with the molecular formula C16H17NO2. This compound is known for its unique structure, which includes a methoxy group and an imino group attached to a phenol ring. It has various applications in scientific research and industry due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 2,5-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Schiff base formation, where the aldehyde group reacts with the amine group to form an imine linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common catalysts used in industrial synthesis include acids or bases that facilitate the Schiff base formation.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The methoxy and phenol groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. The imine group can form hydrogen bonds with biological molecules, affecting their function. The phenol group can undergo redox reactions, contributing to its antioxidant properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,5-Dimethylphenyl)imino]methyl}-4-methoxyphenol
  • 4-{[(2,4-Dimethylphenyl)imino]methyl}-2-methoxyphenol
  • 2-{[(2,4-Dimethylphenyl)imino]methyl}-4-methoxyphenol

Uniqueness

4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which influences its chemical reactivity and biological activity. The presence of both methoxy and imino groups provides a versatile platform for various chemical modifications and applications .

Properties

CAS No.

75241-31-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C16H17NO2/c1-11-4-5-12(2)14(8-11)17-10-13-6-7-15(18)16(9-13)19-3/h4-10,18H,1-3H3

InChI Key

BZTDQYJCKYTHMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.